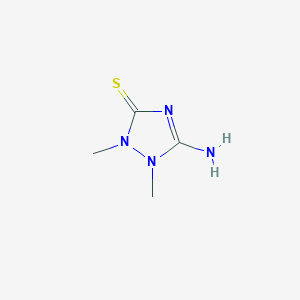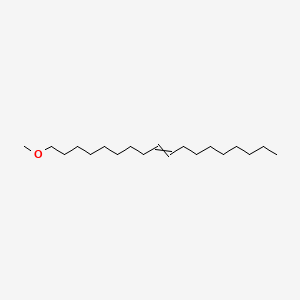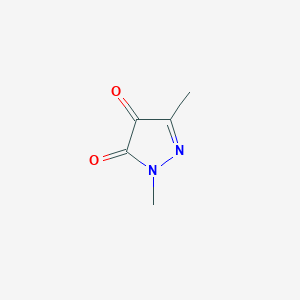
5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diamino-1,2,4-triazole with methylating agents under controlled conditions . Another approach includes the use of hydrazine derivatives and carbon disulfide, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amines or hydrazines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted triazoles, and various amine derivatives .
Scientific Research Applications
5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of high-energy materials and explosives due to its nitrogen-rich structure.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with biological targets through hydrogen bonding and dipole interactions. It can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific molecular targets . The exact pathways depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacks the amino and methyl groups.
5-Amino-1,2,4-triazole-3-thione: Similar structure but without the dimethyl substitution.
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Another heterocyclic compound with similar applications.
Uniqueness
5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
CAS No. |
55361-03-0 |
|---|---|
Molecular Formula |
C4H8N4S |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
5-amino-1,2-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C4H8N4S/c1-7-3(5)6-4(9)8(7)2/h1-2H3,(H2,5,6,9) |
InChI Key |
JZUFHWXKQLGDCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=S)N1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)


![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)


![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)




![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)

